![molecular formula C12H13ClFNO B2610863 2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide CAS No. 874595-08-1](/img/structure/B2610863.png)
2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide
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Overview
Description
2-Chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide is a chemical compound with the CAS Number: 874595-08-1 . It has a molecular weight of 241.69 and its molecular formula is C12H13ClFNO . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13ClFNO/c13-7-12(16)15(10-5-6-10)8-9-3-1-2-4-11(9)14/h1-4,10H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is 56° C . The predicted boiling point is approximately 364.1° C at 760 mmHg . The predicted density is approximately 1.3 g/cm3 , and the predicted refractive index is n20D 1.56 .Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
- Study 1 : Benzothiazolinone acetamide analogs, including those similar to 2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide, have been synthesized and studied for their vibrational spectra and electronic properties. They show potential as photosensitizers in dye-sensitized solar cells (DSSCs), exhibiting good light harvesting efficiency and free energy of electron injection. These compounds also demonstrate non-linear optical activity and interact with Cyclooxygenase 1 (COX1) in molecular docking studies (Mary et al., 2020).
Metabolism in Human Liver Microsomes
- Study 2 : Compounds structurally related to this compound, such as alachlor, undergo metabolism in human liver microsomes. This study highlights the metabolic pathways and the involvement of specific cytochrome P450 isoforms in these processes (Coleman et al., 1999).
Molecular Docking and Analgesic Activity
- Study 3 : Some 2-chloro-N,N-diphenylacetamide derivatives, closely related to the chemical , have been synthesized and docked on COX-1 and COX-2 enzymes. These compounds, particularly AKM-2, exhibited significant analgesic responses in vivo, suggesting potential as analgesic agents (Kumar et al., 2019).
Antibacterial Activity Against Klebsiella pneumoniae
- Study 4 : 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a compound similar to the one , has shown promising in vitro antibacterial activity against Klebsiella pneumoniae. This study explores its potential as a new antibacterial drug, analyzing its action on penicillin-binding protein and its pharmacokinetic profile (Cordeiro et al., 2020).
Safety and Hazards
This compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H302 and H314 suggest that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-7-12(16)15(10-5-6-10)8-9-3-1-2-4-11(9)14/h1-4,10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHACDHUPEDIQBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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